

Quantum Chemical Blueprint: An In-Depth Technical Guide to 2-phenoxyphenylacetonitrile

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Compound of Interest

Compound Name: 2-Phenoxyphenylacetonitrile

Cat. No.: B1360290

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Disclaimer: As of December 2025, a specific quantum chemical study on **2-phenoxyphenylacetonitrile** is not available in the published scientific literature. Therefore, this guide provides a representative analysis based on computational studies of structurally analogous compounds: 2-phenoxybenzonitrile and benzyl cyanide (phenylacetonitrile). The methodologies, data, and visualizations presented herein serve as an illustrative framework for researchers, scientists, and drug development professionals to apply to **2-phenoxyphenylacetonitrile**.

This technical guide delves into the quantum chemical calculations pertinent to understanding the molecular structure, electronic properties, and reactivity of **2-phenoxyphenylacetonitrile**. For drug development professionals, these computational insights are invaluable for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents.

Computational Methodology

The computational protocols outlined below are standard approaches in the field for molecules of this nature.

Geometry Optimization

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a widely used method for this purpose.

Protocol:

- **Software:** Gaussian 09 or a similar quantum chemistry software package.
- **Method:** Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a common choice.^[1]
- **Basis Set:** The 6-311++G(d,p) basis set is typically employed to provide a good balance between accuracy and computational cost for molecules of this size.
- **Convergence Criteria:** The geometry is optimized until the forces on each atom are negligible, and the energy and displacement between optimization steps are below a defined threshold.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Protocol:

- **Method:** The same DFT method and basis set used for geometry optimization (e.g., B3LYP/6-311++G(d,p)) are applied.
- **Analysis:** The calculated vibrational frequencies are often scaled by an empirical factor (e.g., 0.9613 for B3LYP) to better match experimental values.^[2]

Electronic Properties Analysis

Understanding the electronic structure is crucial for predicting reactivity and intermolecular interactions. Key properties include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

Protocol:

- Method: Single-point energy calculations are performed on the optimized geometry using the same DFT method and basis set.
- Analysis:
 - HOMO-LUMO: The energies of the HOMO and LUMO orbitals and their energy gap are calculated. The spatial distribution of these orbitals provides insight into the regions of the molecule most likely to act as electron donors and acceptors.
 - MEP: The MEP is mapped onto the electron density surface to visualize the electrostatic potential. This map helps identify regions of positive (electrophilic) and negative (nucleophilic) potential, which are important for understanding non-covalent interactions.

Quantitative Data Summary

The following tables present representative quantitative data for the analogous compounds, 2-phenoxybenzonitrile and benzyl cyanide. These values provide an estimate of the expected parameters for **2-phenoxyphenylacetonitrile**.

Table 1: Optimized Geometric Parameters (Representative)

Parameter	Bond/Angle	2-Phenoxybenzonitrile (Analog)	Benzyl Cyanide (Analog)
Bond Lengths (Å)	C-C (phenyl)	~1.39 - 1.41	~1.39 - 1.40
C-O (ether)	~1.37	-	
C-C≡N	~1.46	~1.47	
C≡N	~1.16	~1.16	
C-H (phenyl)	~1.08	~1.08	
C-H (methylene)	-	~1.10	
Bond Angles (°)	C-O-C (ether)	~118	-
C-C-C (phenyl)	~119 - 121	~119 - 121	
C-C-C≡N	~110	~111	
C-C≡N	~179	~178	
Dihedral Angles (°)	C-C-O-C	~-150	-

Note: These are approximate values derived from general knowledge of similar structures and computational studies on related molecules. Actual calculated values would be required for 2-phenoxyphenylacetonitrile.

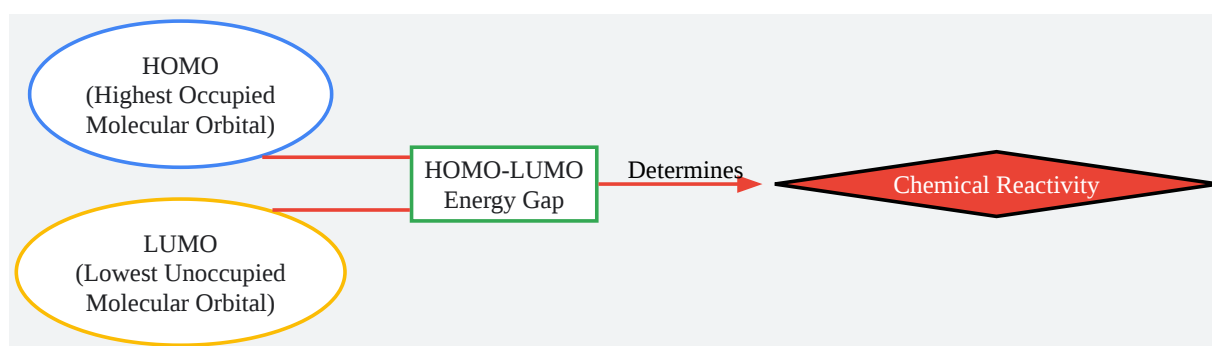
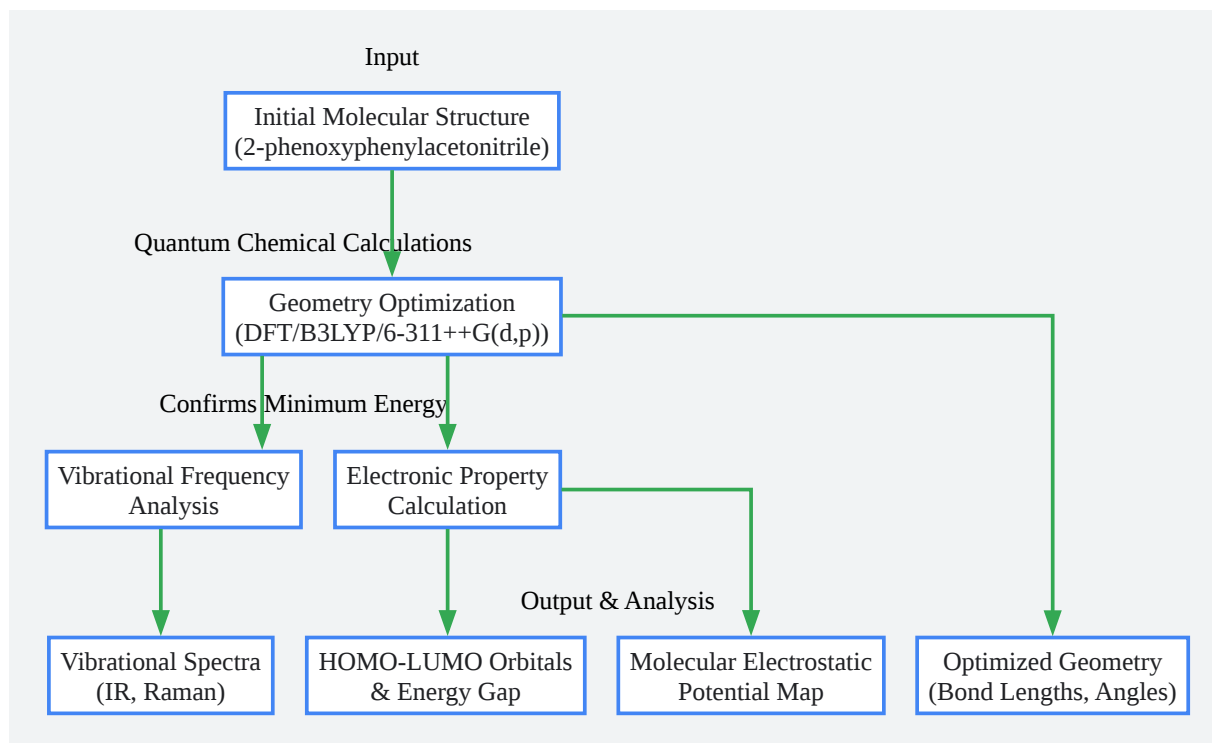
Table 2: Calculated Electronic Properties (Representative)

Property	2-Phenoxybenzonitrile (Analog)	Benzyl Cyanide (Analog)
HOMO Energy (eV)	~ -6.5	~ -7.0
LUMO Energy (eV)	~ -1.5	~ -1.2
HOMO-LUMO Gap (eV)	~ 5.0	~ 5.8
Dipole Moment (Debye)	~ 4.5	~ 3.5

Note: These values are illustrative and depend heavily on the specific computational method and basis set used.

Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in the quantum chemical analysis of a molecule like **2-phenoxyphenylacetonitrile**.



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References

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